(2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure comprises a benzofuran core, a dibutylamino group, and a dimethoxybenzylidene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dibutylamino Group: This step may involve nucleophilic substitution reactions.
Attachment of the Dimethoxybenzylidene Moiety: This can be done through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: May involve halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which (2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Influencing biochemical pathways to produce desired effects.
Properties
Molecular Formula |
C26H33NO5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-5-7-14-27(15-8-6-2)17-20-21(28)13-12-19-24(29)23(32-26(19)20)16-18-10-9-11-22(30-3)25(18)31-4/h9-13,16,28H,5-8,14-15,17H2,1-4H3/b23-16- |
InChI Key |
FTAJWFMNFUGUBY-KQWNVCNZSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=CC=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C(=CC=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
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